4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile
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Overview
Description
The compound is a complex organic molecule that contains a benzothiophene group, a pyridine group, and a nitrile group . The benzothiophene group is a type of heterocyclic compound that consists of a benzene ring fused to a thiophene ring . The pyridine group is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiophene and pyridine groups are aromatic and planar, while the nitrile group is linear .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzothiophenes can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiophene derivatives have a high degree of aromaticity and stability . They are often solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocycles : One study focused on the preparation of nitrogen-bridged heterocycles, demonstrating the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates via reactions of various pyridinio[(thiocarbonyl)methylide]s. These derivatives underwent thermolysis to yield thiazole derivatives, indicating the compound's utility in synthesizing complex organic structures (Kakehi et al., 1994).
Characterization and Bioactivity : Another study described the synthesis and characterization of polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives. These compounds were evaluated for their antibacterial activity, showcasing the potential pharmaceutical applications of related chemical structures (Elassar, 2012).
Applications in Materials Science
- Conducting Polymers : Research into conducting polymers derived from low oxidation potential monomers, including those based on pyrrole, highlights the application of such compounds in the development of new materials with potential electronic uses. This study underscores the diverse applications of these compounds beyond traditional pharmaceutical contexts (Sotzing et al., 1996).
Pharmaceutical Applications
- Antimicrobial Activity : Several compounds synthesized from structures related to "4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile" demonstrated potent antimicrobial activities. For example, new quinazolinone derivatives exhibited significant antibacterial and antifungal properties, highlighting their potential in addressing infectious diseases (Naganagowda & Petsom, 2011).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its applications. Benzothiophene derivatives are of interest in medicinal chemistry and materials science, so potential research directions could include the development of new synthetic methods, the exploration of new reactions, or the design of new drug molecules .
properties
IUPAC Name |
4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLISLRCYCVBVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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